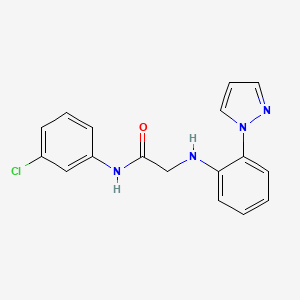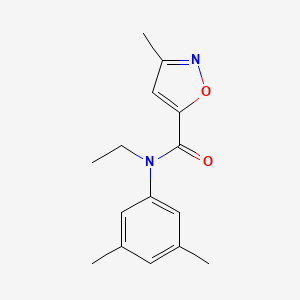![molecular formula C14H20N4O2 B7547706 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7547706.png)
1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea is a chemical compound that has been synthesized for scientific research purposes. It is commonly used in the field of medicinal chemistry to study the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
Applications De Recherche Scientifique
1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea has a wide range of scientific research applications. It is commonly used as a tool compound to study the mechanism of action of various drugs that target protein kinases. It has been shown to inhibit the activity of several protein kinases, including Aurora A, Aurora B, and FLT3. It is also used in the development of new drugs for the treatment of cancer, inflammation, and other diseases.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea involves the inhibition of protein kinases. Protein kinases are enzymes that play a key role in cell signaling and regulation. They are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of protein kinases, 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea can modulate these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also has anti-inflammatory effects and can modulate the immune system. Additionally, it has been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea in lab experiments is that it is a highly specific inhibitor of protein kinases. This allows researchers to study the effects of inhibiting specific protein kinases on cellular processes. However, one limitation is that it may not be suitable for in vivo studies due to its low solubility and poor pharmacokinetic properties.
Orientations Futures
There are several future directions for research involving 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea. One direction is to develop new analogs of the compound with improved pharmacokinetic properties and better solubility. Another direction is to study the effects of the compound on other cellular processes, such as autophagy and DNA damage response. Additionally, the compound can be used in combination with other drugs to enhance their therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
In conclusion, 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea is a useful tool compound for studying the mechanism of action of protein kinases and developing new drugs for the treatment of various diseases. Its biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research make it a promising compound for scientific research.
Méthodes De Synthèse
The synthesis of 1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea involves several steps. The starting material is 2-morpholin-4-ylpyridine, which is reacted with cyclopropyl isocyanate to form the corresponding urea derivative. The final product is obtained by treating the urea derivative with a base such as potassium carbonate. The overall yield of the synthesis process is around 50%.
Propriétés
IUPAC Name |
1-cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c19-14(17-12-3-4-12)16-10-11-2-1-5-15-13(11)18-6-8-20-9-7-18/h1-2,5,12H,3-4,6-10H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLSVJKGAGOPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-3-carboxamide](/img/structure/B7547624.png)

![(5-Amino-3-pyridin-2-yl-1,2,4-triazol-1-yl)-[6-(diethylamino)pyridin-3-yl]methanone](/img/structure/B7547640.png)
![N-(2-morpholin-4-ylethyl)-3-[3-(trifluoromethyl)phenoxy]benzamide](/img/structure/B7547647.png)
![[2-[5-chloro-2-(1,2,4-triazol-1-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547659.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547683.png)
![1-(furan-2-ylmethyl)-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547691.png)
![4-[[(2,5-Dichlorothiophen-3-yl)sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B7547696.png)
![N-methyl-N-[(4-phenylphenyl)methyl]acetamide](/img/structure/B7547717.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547721.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)
![2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide](/img/structure/B7547733.png)
![2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7547737.png)
